Ethyl 4-(9H-Purin-6-yloxy)benzoate

Description

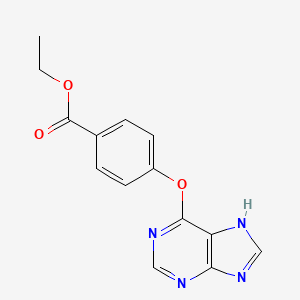

Ethyl 4-(9H-Purin-6-yloxy)benzoate is a synthetic organic compound characterized by an ethyl benzoate backbone substituted at the 4-position with a purine moiety linked via an ether oxygen. The purine group, a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C14H12N4O3 |

|---|---|

Molecular Weight |

284.27 g/mol |

IUPAC Name |

ethyl 4-(7H-purin-6-yloxy)benzoate |

InChI |

InChI=1S/C14H12N4O3/c1-2-20-14(19)9-3-5-10(6-4-9)21-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H,15,16,17,18) |

InChI Key |

BCCVGDAOYUQASK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(9H-Purin-6-yloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(9H-Purin-6-yloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(9H-Purin-6-yloxy)benzoic acid and ethanol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The purine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine ring.

Major Products Formed

Hydrolysis: 4-(9H-Purin-6-yloxy)benzoic acid and ethanol.

Reduction: The corresponding alcohol and other by-products depending on the reaction conditions.

Substitution: Various purine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(9H-Purin-6-yloxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with various molecular targets, particularly those related to purine metabolism. The ester group can undergo hydrolysis to release 4-(9H-Purin-6-yloxy)benzoic acid, which can then interact with enzymes and receptors involved in purine pathways . The purine moiety can also participate in binding interactions with nucleic acids and proteins, influencing biological processes.

Comparison with Similar Compounds

Toxicity and Metabolic Profile

While alkyl benzoates (e.g., ethyl benzoate) are generally low in toxicity, the purine substituent may introduce novel metabolic pathways. For example, hepatic oxidation of the purine ring or hydrolysis of the ester bond could generate bioactive metabolites. This contrasts with dimethylamino-substituted benzoates, which are primarily metabolized via demethylation .

Biological Activity

Ethyl 4-(9H-purin-6-yloxy)benzoate is a compound of interest due to its structural relationship with purine derivatives, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a purine base linked to a benzoate moiety through an ether bond. The presence of the purine structure suggests potential interactions with biological targets such as enzymes and receptors involved in nucleic acid metabolism.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 299.28 g/mol

Case Study: Anti-HBV Activity

In a study involving related compounds, certain derivatives demonstrated strong inhibition against Hepatitis B virus (HBV) with effective concentrations (EC50) in the low nanomolar range. This suggests that similar structural compounds could be explored for their anti-HBV potential, warranting further investigation into this compound's effectiveness against HBV .

Anticancer Properties

Purine derivatives have also been implicated in anticancer activity. The ability of these compounds to inhibit specific enzymes such as histone deacetylases (HDACs) has been documented. For example, some purine-based compounds showed selective inhibition against HDAC isoforms, which are crucial in cancer cell proliferation and survival.

Research Findings

In vitro studies have shown that certain benzamide derivatives with purine scaffolds can significantly inhibit cell growth in various cancer cell lines. A notable finding includes a compound that exhibited an IC50 value of 11.3 nM against HDAC6, indicating potent anticancer activity .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds similar to this have been tested for their ability to inhibit various enzymes involved in nucleic acid metabolism and signal transduction pathways.

Table: Enzyme Inhibition Activity of Related Compounds

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies suggest that many purine derivatives exhibit low toxicity in mammalian cells, making them suitable candidates for further development in pharmacology.

Toxicity Assessment

In animal models, related compounds demonstrated low cytotoxicity with CC50 values indicating a high safety margin. For example, one study reported a CC50 value of 132 ± 20 μM for a structurally similar compound .

Conclusion and Future Directions

This compound presents promising biological activities based on its structural characteristics. Its potential as an antiviral and anticancer agent warrants further exploration through:

- In vitro and In vivo Studies : To confirm its efficacy against specific viral infections and cancer types.

- Mechanistic Studies : To elucidate the pathways through which it exerts its biological effects.

- Toxicological Evaluations : To establish a comprehensive safety profile before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.